molecular formula C23H22N4O2 B2658493 N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941894-55-9

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2658493
CAS No.: 941894-55-9
M. Wt: 386.455
InChI Key: NYMWDJBLLLHNFE-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research has explored pyrazole-acetamide derivatives in the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is critical in combating oxidative stress-related diseases. The study demonstrates the role of hydrogen bonding in the self-assembly process of these complexes, highlighting their potential in the field of inorganic biochemistry and pharmaceuticals (Chkirate et al., 2019).

Pharmacological Evaluation for Anti-cancer and Anti-inflammatory Actions

Another research focus is on the computational and pharmacological potential of pyrazole derivatives. These compounds show promise in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This evaluation is crucial for developing new therapeutic agents in oncology and pain management (Faheem, 2018).

Applications in Anti-HIV-1 and Antimicrobial Activities

The synthesis of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides has been researched for their potential anti-HIV-1 and cytotoxic activities. These compounds demonstrate effectiveness against the HIV-1 virus, indicating their potential as antiviral agents (Aslam et al., 2014). Additionally, novel thiazole derivatives bearing a sulfonamide moiety have been synthesized, showing significant antimicrobial activities, which can contribute to the development of new antibiotics (Darwish et al., 2014).

Potential in Diabetes Treatment

A study on 1,3-diaryl-[1H]-pyrazole-4-acetamides has shown their effectiveness in increasing glucose utilization in diabetic models. This research highlights the potential of these compounds in treating diabetes, offering a new class of therapeutic agents (Bebernitz et al., 2001).

Anticancer Properties

The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been evaluated for their inhibitory effects on lung cancer cells. This research contributes to the ongoing search for effective treatments for lung cancer, showcasing the therapeutic potential of these compounds (Zheng et al., 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form 2-(4-methylphenyl)pyrazol-3-one, which is then reacted with 2-chloroacetyl chloride to form 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate. This intermediate is then reacted with 3-ethylphenylamine to form the final product, N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-methylphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "3-ethylphenylamine" ], "Reaction": [ "Step 1: Condensation of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-(4-methylphenyl)pyrazol-3-one.", "Step 2: Reaction of 2-(4-methylphenyl)pyrazol-3-one with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate.", "Step 3: Reaction of 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate with 3-ethylphenylamine in the presence of a base such as sodium hydride or potassium carbonate to form N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] }

CAS No.

941894-55-9

Molecular Formula

C23H22N4O2

Molecular Weight

386.455

IUPAC Name

N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C23H22N4O2/c1-3-17-5-4-6-19(13-17)24-22(28)15-26-11-12-27-21(23(26)29)14-20(25-27)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,24,28)

InChI Key

NYMWDJBLLLHNFE-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O

solubility

not available

Origin of Product

United States

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